1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that features a pyridazine ring, a fluorophenyl group, and a dimethylphenyl group
Preparation Methods
The synthesis of 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyridazine ring and subsequent functionalization. Common synthetic routes include:
Step 1: Formation of the pyridazine ring through cyclization reactions.
Step 2: Introduction of the fluorophenyl and dimethylphenyl groups via coupling reactions.
Step 3: Final functionalization to introduce the carbamoyl and carboxamide groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Scientific Research Applications
1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and dimethylphenyl groups may enhance binding affinity to these targets, while the pyridazine ring can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives and fluorophenyl-containing molecules. Compared to these, 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- Pyridazine derivatives with different substituents.
- Fluorophenyl-containing compounds with varying functional groups.
This compound’s unique structure allows for a wide range of applications and interactions, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H21FN4O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C21H21FN4O3/c1-13-9-14(2)11-17(10-13)23-19(27)12-26-20(28)8-7-18(25-26)21(29)24-16-5-3-15(22)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,23,27)(H,24,29) |
InChI Key |
FFDYUFZVELZWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CCC(=N2)C(=O)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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